molecular formula C16H16N2O4 B1266557 Dibenzyl hydrazine-1,2-dicarboxylate CAS No. 5394-50-3

Dibenzyl hydrazine-1,2-dicarboxylate

Cat. No. B1266557
CAS RN: 5394-50-3
M. Wt: 300.31 g/mol
InChI Key: UEYMRBONTZTXQP-UHFFFAOYSA-N
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Patent
US08901119B2

Procedure details

Benzyl chloroformate (19.73 mL, 140 mmol) was added dropwise to a solution of hydrazine (2 mL, 63.7 mmol) in methanol (200 mL). Approximately half way through the addition, dropwise addition of a solution of sodium carbonate (14.86 g, 140 mmol) in water (150 mL) commenced. The resulting slurry was stirred for about 45 min before being filtered under suction, isolating a solid which was washed with ice water. The resulting filtrate was concentrated to remove the methanol, yielding a small quantity of solid material upon filtration. This solid material was again washed with ice water. The combined solids were recrystallized from straight toluene. The resulting white solid was dried in a vacuum oven at 60° C. for 5 hours. This yielded bis(phenylmethyl) 1,2-hydrazinedicarboxylate (13.74 g, 45.8 mmol, 71.8% yield) as a white crystalline solid.
Quantity
19.73 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.86 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:3].[NH2:12][NH2:13].[C:14](=[O:17])([O-])[O-:15].[Na+].[Na+]>CO.O>[NH:12]([C:14]([O:15][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:17])[NH:13][C:2]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
19.73 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Name
Quantity
2 mL
Type
reactant
Smiles
NN
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
14.86 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting slurry was stirred for about 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
before being filtered under suction
CUSTOM
Type
CUSTOM
Details
isolating a solid which
WASH
Type
WASH
Details
was washed with ice water
CONCENTRATION
Type
CONCENTRATION
Details
The resulting filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to remove the methanol
CUSTOM
Type
CUSTOM
Details
yielding a small quantity of solid material
FILTRATION
Type
FILTRATION
Details
upon filtration
WASH
Type
WASH
Details
This solid material was again washed with ice water
CUSTOM
Type
CUSTOM
Details
The combined solids were recrystallized from straight toluene
CUSTOM
Type
CUSTOM
Details
The resulting white solid was dried in a vacuum oven at 60° C. for 5 hours
Duration
5 h

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
N(NC(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 45.8 mmol
AMOUNT: MASS 13.74 g
YIELD: PERCENTYIELD 71.8%
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.